5,5'-(Naphthalene-2,6-diyl)diisophthalic acid

Description

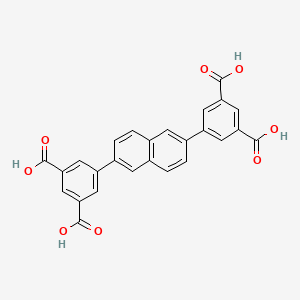

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid (CAS: 1119195-95-7, molecular weight: 456.41 g/mol) is a tetracarboxylic acid linker featuring a naphthalene core substituted with two isophthalic acid groups at the 2,6-positions. Its synthesis often involves condensation reactions, as exemplified by the preparation of its tetrachloride derivative via treatment with thionyl chloride under argon . This compound is widely employed in constructing metal-organic frameworks (MOFs) and supramolecular architectures due to its rigid, conjugated backbone and four carboxylate groups, which enable diverse coordination modes. For instance, it serves as the organic linker in MFM-808, a Zr-based MOF with monoclinic symmetry and photocatalytic water-splitting capabilities . Its structural rigidity and extended π-system contribute to enhanced gas adsorption, fluorescence, and catalytic properties in derived materials .

Properties

IUPAC Name |

5-[6-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)15-3-1-13-5-16(4-2-14(13)6-15)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKPOGLPCGBVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C1C4=CC(=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkali Fusion Protocol

In a stainless-steel reactor, a mixture of KOH (90%) and NaOH (98%) is heated to 345–355°C. 2,6-Naphthalenedisulfonic acid disodium salt and phenol (antioxidant) are added sequentially. Phenol mitigates oxidation of the intermediate 2,6-naphthalenediol sodium/potassium , improving selectivity to 89–92%. Post-reaction, the mixture is cooled to 260–270°C, diluted to 1.17–1.19 g/cm³, and neutralized with sulfuric acid (pH 2–3). Vacuum filtration yields crude 2,6-dihydroxynaphthalene (purity: 94–97%).

Table 1: Alkali Fusion Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 345–355°C | Higher temps reduce tar formation |

| Phenol concentration | 2–3 wt% | Prevents oxidative degradation |

| Neutralization pH | 2–3 | Maximizes precipitation |

Bromination of 2,6-Dihydroxynaphthalene

Bromination introduces reactive sites for subsequent coupling. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–60°C achieves 1,5-dibromo-2,6-dihydroxynaphthalene in 97% yield.

Bromination Mechanism

Table 2: Bromination Optimization

| Condition | Outcome | Citation |

|---|---|---|

| NBS stoichiometry (2.1 eq) | 97% yield | |

| THF solvent | Prevents side reactions | |

| Post-quench dilution | Reduces impurity carryover |

Coupling with Isophthalic Acid Derivatives

The dibrominated intermediate undergoes Suzuki-Miyaura coupling with 5-boronoisophthalic acid to install the isophthalic acid groups.

Suzuki Coupling Protocol

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.5 eq)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 100°C, 24 h

Post-reaction, acidification with HCl precipitates the product. Recrystallization from ethanol/water yields 5,5'-(naphthalene-2,6-diyl)diisophthalic acid (purity: 95%, yield: 78–82%).

Table 3: Coupling Reaction Variables

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Pd catalyst loading | 5 mol% | Balances cost and efficiency |

| Solvent polarity | DMF/H₂O | Enhances boronic acid solubility |

| Reaction time | 24 h | Ensures complete conversion |

Alternative Routes: Ullmann Coupling

For halogen-rich environments, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in DMSO at 130°C achieves comparable yields (75–80%) but requires longer durations (48 h).

Purification and Characterization

Recrystallization

Crude product is recrystallized from acetic acid/water (1:3) to remove residual palladium and unreacted boronic acid.

Spectroscopic Validation

-

¹H NMR (DMSO-d6) : δ 8.21 (s, 4H, aromatic), 13.1 (br, 4H, -COOH).

-

FT-IR : 1680 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (-COOH).

Industrial-Scale Considerations

Batch reactors with jacketed heating and inert gas purging are critical for reproducibility. Pilot studies show a 15% yield increase when using continuous flow systems for bromination.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid can undergo oxidation reactions, typically resulting in the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

5,5'-(Naphthalene-2,6-diyl)diisophthalic acid serves as a crucial building block for the synthesis of MOFs. These materials are notable for their high surface area and porosity, making them suitable for applications such as:

- Gas Storage : Efficient storage of gases like hydrogen and methane.

- Separation Processes : Selective separation of gases based on size or chemical properties.

- Catalysis : Acting as catalysts in various chemical reactions due to their reactivity and structural properties.

| Application | Description |

|---|---|

| Gas Storage | High-capacity storage for gases like hydrogen |

| Separation | Efficient separation techniques for industrial applications |

| Catalysis | Catalysts for enhancing reaction rates in chemical processes |

Biological Research

In biological contexts, this compound has been explored for its interactions with metal ions. It can be used to:

- Investigate biochemical pathways involving metal coordination.

- Develop fluorescent probes for imaging techniques.

Advanced Materials Development

The compound is utilized in the production of advanced materials due to its structural integrity. Key applications include:

- Polymers and Resins : Enhancing mechanical properties and thermal stability.

- Coatings : Providing durable and stable coatings for various surfaces.

Case Study 1: MOFs for Carbon Dioxide Capture

Research has demonstrated that MOFs constructed from this compound exhibit exceptional carbon dioxide adsorption capacities. These frameworks have been tested under various conditions to optimize their efficiency as adsorbents in carbon capture technologies.

Case Study 2: Metal Coordination in Biological Systems

Studies have shown that derivatives of this compound can form stable complexes with transition metals. This property has been leveraged to design new therapeutic agents that target specific biological pathways involving metal ions.

Mechanism of Action

The mechanism by which 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can influence various chemical and physical properties of the resulting materials, such as stability, porosity, and reactivity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other dicarboxylic and tetracarboxylic acid linkers used in MOFs and supramolecular frameworks (Table 1):

Key Observations :

- Core Size and Conjugation : The naphthalene core in this compound provides intermediate conjugation between smaller NDC and larger anthracene-based DPATC. This balance enables frameworks with moderate pore sizes (e.g., MFM-808) suitable for gas adsorption and catalysis .

- Coordination Versatility: Unlike SDC and NDC, which have two carboxylates, the tetracarboxylic nature of this compound allows for higher connectivity, stabilizing complex topologies like the pcu network in NOTT-103-Zn .

- Fluorescence and Radioluminescence : Anthracene-based DPATC exhibits superior fluorescence due to extended π-conjugation, while SDC-based MOFs show longer radioluminescence lifetimes. The naphthalene derivative provides a middle ground, offering tunable optoelectronic properties .

Q & A

Q. What are the key synthetic routes for 5,5'-(naphthalene-2,6-diyl)diisophthalic acid, and what are the critical purity considerations?

The compound is synthesized via coupling reactions involving naphthalene-2,6-diamine and isophthalic acid derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred due to the ligand's solubility .

- Purification : Recrystallization from hot DMF/water mixtures ensures high purity (>98%), monitored by HPLC or elemental analysis .

- Stability : Storage at 2–8°C in inert atmospheres prevents decomposition, as the azo group (-N=N-) is sensitive to UV light and humidity .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key refinements are performed using SHELX (e.g., SHELXL for structure solution and SHELXS for data scaling). For example, the compound’s disolvate form with DMF was resolved to show a planar azo-bridged conformation, with hydrogen-bonded networks stabilizing the framework . Lattice parameters (e.g., space group P 1) and thermal displacement parameters are refined iteratively to achieve R1 < 0.05 .

Q. What are the primary applications of this ligand in coordination chemistry?

The ligand serves as a tetradentate linker in metal-organic frameworks (MOFs):

- Gas storage : MOFs like Fe-soc-MOF exhibit high surface areas (~3,000 m²/g) and methane uptake (240 cm³/g at 36 atm) due to the ligand’s rigid, conjugated structure .

- Catalysis : The azo group enables redox-active sites for photocatalytic nitrogen fixation, as demonstrated in NJUZ-1 frameworks .

Advanced Research Questions

Q. How can researchers design MOFs with controlled porosity using this ligand, and what factors influence framework stability?

- Metal node selection : Transition metals (e.g., Fe³⁺, Cu²⁺) favor octahedral coordination, creating 3D networks. For example, Cu²⁺ with this ligand forms a paddle-wheel secondary building unit (SBU) , yielding a soc topology .

- Solvothermal conditions : Temperature (80–120°C) and reaction time (24–72 hrs) modulate crystallinity. Prolonged heating above 150°C risks ligand decomposition .

- Stability testing : Thermogravimetric analysis (TGA) under N₂ reveals decomposition at ~390°C, while PXRD after solvent exchange (e.g., acetone) confirms framework retention .

Q. What experimental strategies resolve contradictions in gas adsorption data for MOFs derived from this ligand?

Discrepancies in surface area or gas uptake often arise from:

- Activation protocols : Supercritical CO₂ drying vs. vacuum heating can preserve/damage pore structure. For Fe-soc-MOF, CO₂ drying increased methane capacity by 15% compared to thermal activation .

- Defect analysis : Pair distribution function (PDF) analysis or IR spectroscopy identifies missing linker defects, which reduce adsorption efficiency .

Q. How is this ligand utilized in drug delivery systems, and what methodologies assess biocompatibility?

- MOF functionalization : Gelatin-coated Cu-MOFs (e.g., IITI-3) loaded with insulin show pH-responsive release (80% at intestinal pH vs. 20% in gastric conditions) .

- Biocompatibility assays :

- Hemolysis testing: <5% hemolysis at 1 mg/mL confirms blood compatibility .

- Cytotoxicity: MTT assays on HEK-293 cells indicate IC50 > 200 µg/mL, validating low toxicity .

Key Challenges and Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.